tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate

CYP4Z1 inhibition breast cancer target enzyme inhibition

Simple 4-oxopiperidine derivatives lack the orthogonal protection and steric elements required for complex multi-step syntheses. This Boc-protected 3-benzyl-4-piperidone directly resolves this limitation: • Orthogonal N-Boc protection prevents undesired side reactions during diverse ketone transformations (Grignard, reductive amination, Wittig) • 3-Benzyl group introduces critical hydrophobic bulk for constructing chiral, receptor-targeted molecular architectures • Validated CYP4Z1 inhibitory activity (Ki = 2.2 µM) provides a defined starting point for anticancer medicinal chemistry campaigns • Key intermediate in patent-established growth hormone secretagogue synthesis (Takeda EP1553084 A1) Supplied with Certificate of Analysis. Standard packaging: 250 mg, 1 g, 5 g in sealed containers. Bulk quantities available upon request.

Molecular Formula C17H23NO3
Molecular Weight 289.375
CAS No. 193274-82-7
Cat. No. B574010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate
CAS193274-82-7
Molecular FormulaC17H23NO3
Molecular Weight289.375
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=O)C(C1)CC2=CC=CC=C2
InChIInChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-10-9-15(19)14(12-18)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
InChIKeyUXRKAOUQKRGROB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline & Core Characteristics


tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate (CAS 193274-82-7) is a protected 4-piperidone derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a benzyl substituent at the 3-position [1]. This molecule serves as a versatile, bench-stable intermediate in medicinal chemistry and organic synthesis, particularly for constructing piperidine-based scaffolds with defined stereochemical and electronic properties . Its physical-chemical profile (LogP ~2.6-3.0, Topological Polar Surface Area ~46.6 Ų) [1] supports its utility in multi-step synthetic sequences requiring controlled lipophilicity and predictable reactivity.

Why Generic Substitution Fails


Direct substitution of tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate with simpler 4-oxopiperidine derivatives (e.g., tert-butyl 4-oxopiperidine-1-carboxylate, CAS 79099-07-3) or deprotected analogs (e.g., 1-benzyl-4-piperidone, CAS 3612-20-2) is chemically and functionally invalid in many workflows. The presence of the Boc protecting group is critical for orthogonal protection strategies during complex multi-step syntheses, preventing undesired reactions at the piperidine nitrogen [1]. Conversely, the 3-benzyl group introduces a crucial hydrophobic and steric element that is absent in the simpler ketone core, enabling the construction of more elaborate, chiral, or receptor-targeted molecular architectures . The quantitative evidence below demonstrates specific functional and physicochemical differentiation that directly impacts experimental outcomes.

Quantitative Differentiation vs. Structural Analogs


CYP4Z1 Inhibitory Activity vs. Common Analogs

tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate demonstrates measurable inhibition of Cytochrome P450 4Z1 (CYP4Z1), a target overexpressed in breast cancer. In a human HepG2 cell membrane assay using luciferin-benzyl ether as a substrate, the compound exhibited a Ki of 2.2 µM (2.20E+3 nM) [1]. In contrast, common synthetic precursors like tert-butyl 4-oxopiperidine-1-carboxylate (CAS 79099-07-3) and 1-benzyl-4-piperidone (CAS 3612-20-2) lack publicly reported data for CYP4Z1 inhibition, underscoring the functional uniqueness of the 3-benzyl substitution pattern.

CYP4Z1 inhibition breast cancer target enzyme inhibition

CYP3A4 Selectivity vs. Non-Selective Intermediates

tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate exhibits minimal inhibition of CYP3A4, a major human drug-metabolizing enzyme. In a fluorometric assay using BFC as a substrate, the compound showed an IC50 value greater than 50 µM (>5.00E+4 nM) [1]. This is a valuable negative selectivity datum. While many small-molecule intermediates are known to be potent CYP3A4 inhibitors, this compound's lack of significant activity suggests a reduced potential for unwanted drug-drug interaction liabilities when incorporated into lead optimization campaigns.

CYP3A4 inhibition drug metabolism off-target effects

Physicochemical Differentiation: Lipophilicity vs. Core

The incorporation of a benzyl group at the 3-position significantly alters the physical-chemical properties of the 4-oxopiperidine scaffold. tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate exhibits a computed LogP (XLogP3) of 2.6-3.0 and a boiling point of 409°C at 760 mmHg [1]. In contrast, the non-benzylated precursor, tert-butyl 4-oxopiperidine-1-carboxylate (CAS 79099-07-3), has a significantly lower computed LogP (approximately 0.5-1.0) and a boiling point of ~271°C [2]. This 1.5-2.0 unit increase in LogP directly impacts compound handling, solubility, and membrane permeability in biological assays.

LogP lipophilicity physicochemical properties

Scientific & Industrial Applications


CYP4Z1-Targeted Probes and Therapeutics

Leveraging the demonstrated CYP4Z1 inhibitory activity (Ki = 2.2 µM) [1], this compound is ideally suited as a starting scaffold for medicinal chemistry campaigns targeting breast cancer and other malignancies with upregulated CYP4Z1 expression. The compound's synthetic accessibility and defined inhibition profile enable iterative optimization of potency and selectivity through functionalization of the ketone or benzyl group.

Spirocyclic and Fused Heterocycle Synthesis

The 4-ketone functionality provides a robust handle for diverse transformations, including Grignard additions, reductive aminations, and Wittig olefinations . This compound serves as a key building block for generating spirocyclic piperidines and fused heterocycles that are prevalent in FDA-approved drugs (e.g., antipsychotics, analgesics) .

Growth Hormone Secretagogue Intermediates

Patent literature (e.g., Takeda EP1553084 A1) identifies tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate as a crucial intermediate in the preparation of growth hormone secretagogues [2]. Procuring this specific intermediate ensures access to a validated synthetic route for generating structurally complex and patent-relevant compounds.

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